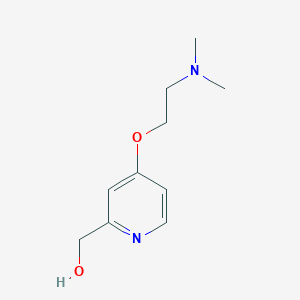

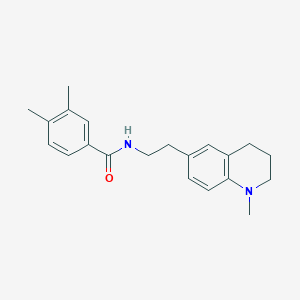

3,4-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3,4-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is a structurally complex molecule that may be related to various tetrahydroisoquinoline derivatives. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related research on tetrahydroisoquinoline compounds and their benzamide derivatives.

Synthesis Analysis

The synthesis of related tetrahydroisoquinoline compounds involves various strategies. For instance, the synthesis of C-5- and C-8-substituted tetrahydroisoquinoliniums, as mentioned in paper , involves specific substitutions that can affect the binding affinity to certain biological targets. Similarly, the cobalt-promoted dimerization of aminoquinoline benzamides described in paper suggests a method that could potentially be adapted for the synthesis of the compound , using cobalt as a catalyst in the presence of a cocatalyst and base. The synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides, as reported in paper , provides another example of how benzamide derivatives of tetrahydroisoquinoline can be synthesized through reactions involving anthranilates and oxadiazolines.

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinoline derivatives can be complex and is often elucidated using techniques such as X-ray crystallography and quantum chemical modeling, as demonstrated in papers and . These studies reveal the electronic and structural characteristics of the compounds, which are crucial for understanding their reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactions involving tetrahydroisoquinoline derivatives can vary widely depending on the substituents and reaction conditions. For example, the binding studies of tetrahydroisoquinoliniums to apamin sensitive binding sites, as discussed in paper , indicate that the chemical structure of these compounds can significantly influence their biological activity. The cobalt-promoted dimerization process mentioned in paper is another example of a chemical reaction that could be relevant to the synthesis and modification of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroisoquinoline derivatives are influenced by their molecular structure. The presence of different substituents and functional groups can affect properties such as solubility, stability, and binding affinity. The electrophysiological studies mentioned in paper suggest that the most effective compound can block specific afterhyperpolarization in neurons, which is indicative of its potential physiological effects. The structural and spectroscopic characteristics discussed in papers and provide insights into the physical properties of these compounds, which can be correlated with their chemical behavior and biological activity.

Scientific Research Applications

Novel Sigma-2 Receptor Probe Development

Researchers have developed conformationally flexible benzamide analogues, such as N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide (RHM-1), for in vitro evaluation of sigma-2 receptor binding. RHM-1, with high affinity for sigma2 receptors, serves as a significant ligand in studying these receptors, crucial for understanding various physiological processes and potential therapeutic targets. The study showcases the utility of these compounds in receptor binding assays, providing a foundation for further pharmacological and biochemical research (Jinbin Xu et al., 2005).

Tetrahydropyrimido[4,5-b]-quinoline Derivatives Synthesis

The synthesis of tetrahydropyrimido[4,5-b]-quinoline derivatives has been explored due to their potential in antimicrobial applications. This approach highlights the reactivity of certain quinoline derivatives towards various reagents, underscoring the versatility of these compounds in synthesizing novel derivatives for scientific research. Although the specific derivatives studied showed no antimalarial activity, this research contributes to the broader understanding of quinoline reactivity and derivative synthesis (Y. M. Elkholy & M. A. Morsy, 2006).

Synthesis and Alkylation of Quinazolines

The research into quinazoline chemistry, specifically the synthesis and alkylation of 2-substituted 4,4-diphenyl-3,4-dihydroquinazolines, demonstrates the chemical versatility and potential of quinoline derivatives in creating complex molecular structures. This work not only advances the field of heterocyclic chemistry but also opens the door to developing new compounds with potential applications across various domains of scientific research (Elena V. Gromachevskaya et al., 2017).

Arylamides Hybrids as Diagnostic Tools

The development of arylamides hybrids from high-affinity σ2 receptor ligands underscores the intersection of organic synthesis and biomedical research, aiming to enhance tumor diagnosis capabilities. By focusing on σ2 receptor ligands, this research contributes to the ongoing effort to refine diagnostic tools for better tumor identification and characterization, illustrating the critical role of chemical synthesis in advancing medical diagnostics (C. Abate et al., 2011).

properties

IUPAC Name |

3,4-dimethyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O/c1-15-6-8-19(13-16(15)2)21(24)22-11-10-17-7-9-20-18(14-17)5-4-12-23(20)3/h6-9,13-14H,4-5,10-12H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEGQNWIQLKVBNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCCC2=CC3=C(C=C2)N(CCC3)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

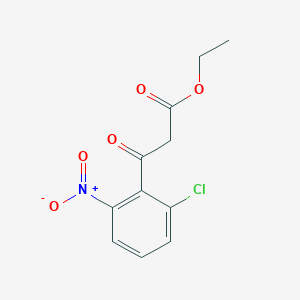

![N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2519395.png)

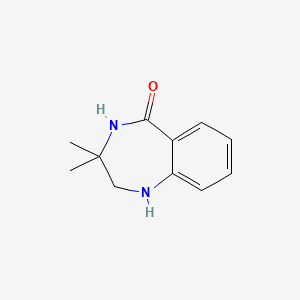

![Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2519396.png)

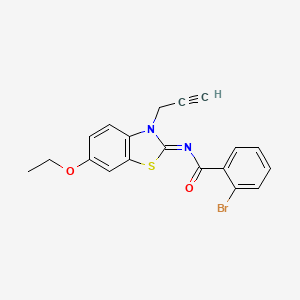

![methyl 4-[(hydroxyimino)methyl]-5-[(4-methoxyphenyl)sulfanyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2519400.png)

![1-{2-Bromo-6-[(methylamino)methyl]phenoxy}-2-methylpropan-2-ol hydrochloride](/img/structure/B2519402.png)